molecular formula C13H7F5O B8673331 (2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol

(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol

Cat. No. B8673331
M. Wt: 274.19 g/mol
InChI Key: RBOAWGWTJWYQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04214004

Procedure details

To a stirred suspension of 0.5 g of lithium aluminum hydride in 50 ml of dry tetrahydrofuran, cooled to -78°, was added dropwise methyl 3-(2,3,4,5,6-pentafluorophenyl)benzoate (2.6 g, 0.009 mole) in 50 ml of dry tetrahydrofuran. Upon complete addition, the reaction mixture was stirred while warming to room temperature. A solution of 10% water in tetrahydrofuran was then added dropwise to the reaction mixture to destroy excess lithium aluminum hydride. An additional 50 ml of water was then added, and the liquid phases separated. The aqueous layer was washed with two 50 ml portions of diethyl ether. The ether washes were combined with the organic layer from the reaction mixture and dried. The mixture was filtered and the filtrate evaporated under reduced pressure to give 3-(2,3,4,5,6-pentafluorophenyl)benzyl alcohol (3.0 g) as an oil, which solidified on standing. The ir spectrum was consistent with the proposed structure.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[C:13]([F:14])=[C:12]([F:15])[C:11]([F:16])=[C:10]([F:17])[C:9]=1[C:18]1[CH:19]=[C:20]([CH:25]=[CH:26][CH:27]=1)[C:21](OC)=[O:22].O>O1CCCC1>[F:7][C:8]1[C:13]([F:14])=[C:12]([F:15])[C:11]([F:16])=[C:10]([F:17])[C:9]=1[C:18]1[CH:19]=[C:20]([CH:25]=[CH:26][CH:27]=1)[CH2:21][OH:22] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78°
ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
to destroy excess lithium aluminum hydride
ADDITION
Type
ADDITION
Details
An additional 50 ml of water was then added
CUSTOM
Type
CUSTOM
Details
the liquid phases separated
WASH
Type
WASH
Details
The aqueous layer was washed with two 50 ml portions of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)C=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 121.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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